

1-Bromo-3,4-difluorobenzene-d3 chemical structure

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Compound of Interest

Compound Name: 1-Bromo-3,4-difluorobenzene-d3

Cat. No.: B12393064

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An In-depth Technical Guide to **1-Bromo-3,4-difluorobenzene-d3**

Introduction

1-Bromo-3,4-difluorobenzene-d3 is the deuterated form of 1-Bromo-3,4-difluorobenzene. The incorporation of three deuterium atoms into the aromatic ring makes it an ideal stable isotope-labeled internal standard for highly sensitive and accurate quantitative analyses by mass spectrometry.^[1] While the physical properties of the deuterated and non-deuterated forms are nearly identical, the significant mass difference allows for clear differentiation in mass spectrometric assays.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing comprehensive data on its structure, properties, applications, and relevant experimental methodologies. The guide also covers the synthetic utility of its non-deuterated parent compound, a versatile intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.^{[2][3][4]}

Chemical Structure and Identifiers

The core structure consists of a benzene ring substituted with one bromine atom and two fluorine atoms. In the deuterated isotopologue, the three remaining hydrogen atoms on the aromatic ring are replaced with deuterium.

Table 1: Chemical Identifiers

Identifier	1-Bromo-3,4-difluorobenzene-d3	1-Bromo-3,4-difluorobenzene (Parent Compound)
CAS Number	1219799-14-0[5][6]	348-61-8[2][3][7][8]
Molecular Formula	C ₆ D ₃ BrF ₂	C ₆ H ₃ BrF ₂ [2][3][8]
Molecular Weight	~196.01 g/mol [9]	~192.99 g/mol [2][3][8]
Canonical SMILES	<chem>c1(c(c(cc(c1F)F)Br)[2H])([2H])[2H]</chem>	<chem>C1=CC(=C(C=C1Br)F)F[3]</chem>
InChI	InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D[6]	InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H[8]
InChIKey	JHLKSIOJYMGSMB-CBYSEHNBSA-N	YMQPKONILWWJQG-UHFFFAOYSA-N[3][8]
Synonyms	1-bromo-2,5,6-trideuterio-3,4-difluorobenzene	4-Bromo-1,2-difluorobenzene, 3,4-Difluorobromobenzene[2][3][7]

Physicochemical Properties

The following data pertains to the non-deuterated parent compound, 1-Bromo-3,4-difluorobenzene (CAS: 348-61-8). The properties of the deuterated version are expected to be very similar, with negligible differences in melting point, boiling point, and density.

Table 2: Physicochemical Data

Property	Value
Appearance	Clear colorless to pale yellow liquid[3][7]
Density	1.707 g/mL at 25 °C[2][7]
Melting Point	-4 °C[2][7]
Boiling Point	150-151 °C[2][7]
Flash Point	33.3 °C (92 °F)[2][5][7]
Refractive Index	n _{20/D} 1.505[2][7]
Water Solubility	Insoluble[3][7]

Applications in Research and Development

The applications of **1-Bromo-3,4-difluorobenzene-d3** are distinct from its non-deuterated analogue. The deuterated form is a specialized analytical tool, while the parent compound is a versatile chemical building block.

Primary Application of the Deuterated Form

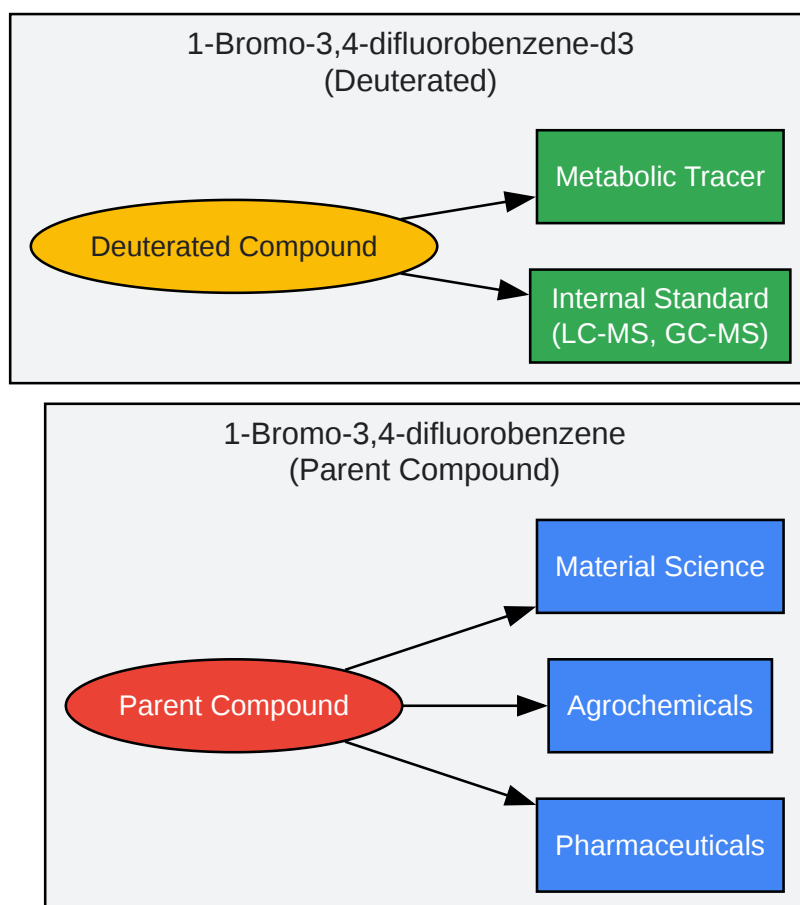
1-Bromo-3,4-difluorobenzene-d3 is primarily used as a stable isotope-labeled internal standard for quantitative analysis.[1] Its key functions include:

- **Tracer for Quantitation:** In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as a tracer for precise quantification during drug development and metabolic studies.[1][5]
- **Pharmacokinetic Profiling:** Deuteration can influence the metabolic and pharmacokinetic profiles of drug candidates, and this compound can be used in studies investigating the impact of deuterium substitution.[5]

Applications of the Parent Compound

The non-deuterated compound is a valuable intermediate in organic synthesis with broad industrial significance.

- **Pharmaceutical Development:** It is a key starting material for synthesizing complex active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[4]
- **Agrochemicals:** The compound is used to produce advanced pesticides and herbicides.[3][4]
- **Material Science:** It is employed in the development of high-performance specialty polymers and coatings, where the fluorine atoms contribute to enhanced thermal stability and chemical resistance.[4]



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Caption: Logical relationship between the parent and deuterated compounds and their respective applications.

Experimental Methodologies

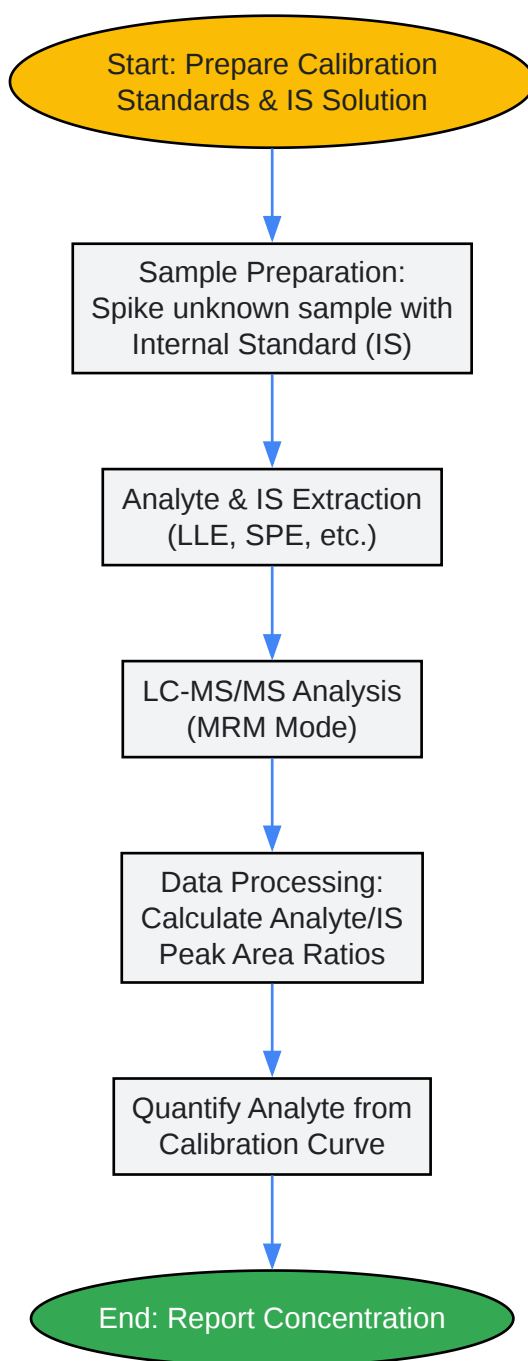
General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the typical workflow for using **1-Bromo-3,4-difluorobenzene-d3** as an internal standard (IS) to quantify an analyte (the non-deuterated parent compound) in a sample matrix.

Methodology:

- Preparation of Standard Solutions:
 - Prepare a primary stock solution of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol or acetonitrile).
 - Create a series of calibration standards by serial dilution of the analyte stock solution.
 - Prepare a working IS solution at a fixed concentration.
- Sample Preparation:
 - To a known volume of the unknown sample (e.g., plasma, urine, or environmental water), add a precise volume of the IS working solution. This is known as "spiking."
 - Perform sample extraction to isolate the analyte and IS from matrix interferences. This can be achieved via protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
 - Evaporate the solvent from the extracted sample and reconstitute it in the mobile phase for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples, calibration standards, and quality control (QC) samples onto an appropriate LC column (e.g., C18).
 - Develop a chromatographic method to separate the analyte from other components. The analyte and IS will co-elute due to their identical chemical properties.

- Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS.
- Data Processing:
 - Calculate the peak area ratio of the analyte to the IS for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

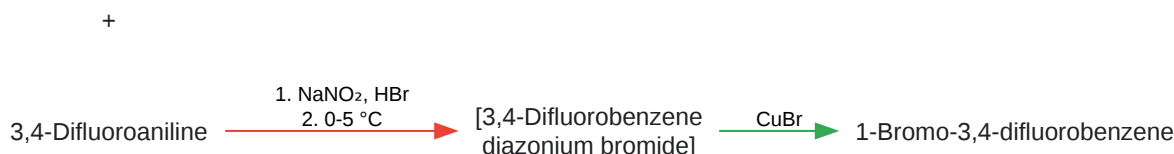
Illustrative Synthesis of the Parent Compound

The synthesis of 1-Bromo-3,4-difluorobenzene typically proceeds via a Sandmeyer reaction, a well-established method for converting an aromatic amine into an aryl halide.[10] The starting

material is 3,4-difluoroaniline. Deuteration would be performed in a subsequent step on the final product.

Reaction Scheme:

- **Diazotization:** 3,4-Difluoroaniline is treated with sodium nitrite (NaNO_2) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C). This converts the primary amine group ($-\text{NH}_2$) into a diazonium salt ($-\text{N}_2^+$).
- **Sandmeyer Reaction:** The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding 1-Bromo-3,4-difluorobenzene. Nitrogen gas is evolved as a byproduct.



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Caption: Illustrative synthesis pathway for 1-Bromo-3,4-difluorobenzene via a Sandmeyer reaction.

Safety and Handling

The safety data is based on the non-deuterated parent compound. Standard laboratory precautions should be observed.

- **Hazards:** Flammable liquid and vapor. Causes skin and serious eye irritation. Toxic to aquatic life with long-lasting effects. May emit toxic fumes if exposed to high temperatures.[3]
- **Handling:** Use in a well-ventilated area. Wear protective gloves, eye protection, and flame-retardant clothing. Keep away from heat, sparks, and open flames.

- Storage: Store in a cool, well-ventilated place designated as a flammables area.[2][7] Keep container tightly closed.

Conclusion

1-Bromo-3,4-difluorobenzene-d3 is a high-value analytical tool essential for modern quantitative sciences. Its utility as an internal standard enables researchers to achieve high precision and accuracy in complex analytical methods. The ready availability of its parent compound as a versatile synthetic intermediate further underscores its importance in the broader chemical, pharmaceutical, and materials science industries. This guide provides the core technical information required for its effective and safe implementation in a research and development setting.

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